N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester
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Overview
Description
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including dichloro, cyanomethyl, and hydrazinylidene groups, which contribute to its diverse reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-dichlorobenzonitrile with 4-chlorobenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to hydrazine hydrate to introduce the hydrazinylidene group. The final step involves the acetylation of the hydrazine derivative followed by esterification with ethyl chloroformate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dicofol: A structurally similar compound used as an acaricide.
2,4-Dichlorophenoxyacetic Acid: Another chlorinated aromatic compound with herbicidal properties.
Uniqueness
Unlike similar compounds, it possesses a hydrazinylidene group, enhancing its ability to form stable complexes with biomolecules and making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C19H15Cl3N4O3 |
---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
ethyl N-[(2Z)-2-[[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C19H15Cl3N4O3/c1-2-29-19(28)25-17(27)10-24-26-13-7-15(21)18(16(22)8-13)14(9-23)11-3-5-12(20)6-4-11/h3-8,10,14,26H,2H2,1H3,(H,25,27,28)/b24-10- |
InChI Key |
OPJONVXRBQWBLT-VROXFSQNSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C=N\NC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C=NNC1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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